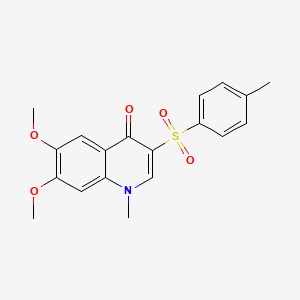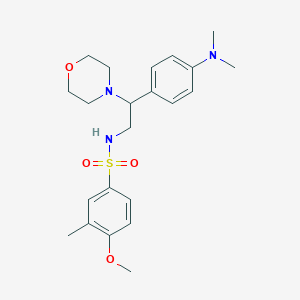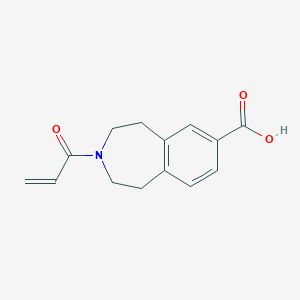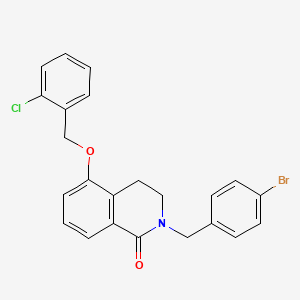![molecular formula C19H20N4O2 B2426362 4-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine CAS No. 2418648-74-3](/img/structure/B2426362.png)
4-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MPAP and is a potent and selective inhibitor of the enzyme monoacylglycerol lipase (MAGL). MAGL is involved in the metabolism of the endocannabinoid system, which plays a crucial role in various physiological processes, including pain, inflammation, and mood regulation.
作用機序
MPAP is a potent and selective inhibitor of the enzyme monoacylglycerol lipase (MAGL). MAGL is involved in the metabolism of the endocannabinoid system, which plays a crucial role in various physiological processes, including pain, inflammation, and mood regulation. By inhibiting MAGL, MPAP increases the levels of endocannabinoids in the body, which in turn leads to the activation of cannabinoid receptors and the subsequent modulation of various physiological processes.
Biochemical and physiological effects:
MPAP has been shown to have potent anti-inflammatory and analgesic effects. It has also been shown to have potential applications in the treatment of anxiety and depression. MPAP has been shown to increase the levels of endocannabinoids in the body, which in turn leads to the activation of cannabinoid receptors and the subsequent modulation of various physiological processes.
実験室実験の利点と制限
MPAP has several advantages for lab experiments. It is a potent and selective inhibitor of MAGL, making it a valuable tool for studying the endocannabinoid system. MPAP has also been shown to have potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory and neuropathic pain conditions. However, MPAP also has some limitations for lab experiments. It is a complex compound that requires a complex synthesis process, which can be time-consuming and expensive. Additionally, the effects of MPAP on the endocannabinoid system can be complex and difficult to interpret, making it challenging to draw clear conclusions from lab experiments.
将来の方向性
There are several future directions for the study of MPAP. One potential direction is the further exploration of its potential applications in the treatment of various inflammatory and neuropathic pain conditions. Another potential direction is the study of its potential applications in the treatment of anxiety and depression. Additionally, further research is needed to fully understand the effects of MPAP on the endocannabinoid system and its potential applications in scientific research.
合成法
The synthesis of 4-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine is a complex process that involves several steps. The initial step involves the reaction of 2-chloro-5-nitropyridine with 4-hydroxyphenyl chloromethyl ketone to form a nitro intermediate. The nitro intermediate is then reduced to an amine intermediate, which is further reacted with 1-methyl-4-(2,2,2-trifluoroethoxy)pyrazole to form the final product.
科学的研究の応用
MPAP has been extensively studied for its potential applications in scientific research. It has been shown to have potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory and neuropathic pain conditions. MPAP has also been shown to have potential applications in the treatment of anxiety and depression.
特性
IUPAC Name |
4-[3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-22-11-15(10-21-22)12-23-13-16(23)14-24-18-3-2-4-19(9-18)25-17-5-7-20-8-6-17/h2-11,16H,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJIZFHEFFXTGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CC2COC3=CC(=CC=C3)OC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-fluoro-N-(3-oxo-3-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)propyl)benzenesulfonamide](/img/structure/B2426285.png)

![N-(3-fluorophenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2426289.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(thiazol-2-yl)benzyl)urea](/img/structure/B2426292.png)

![1-(4-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2426298.png)


![[5-(3-Chlorophenyl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2426303.png)